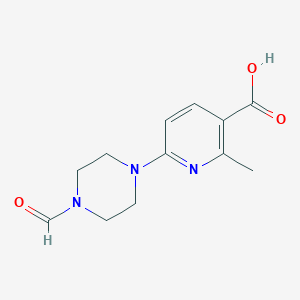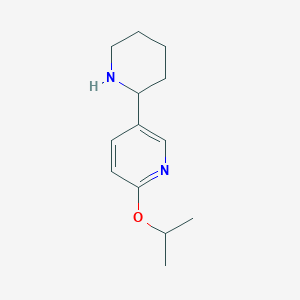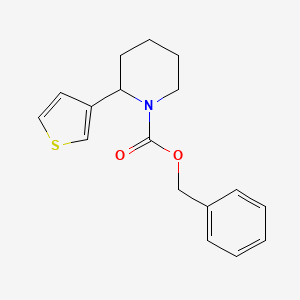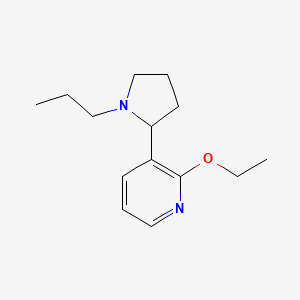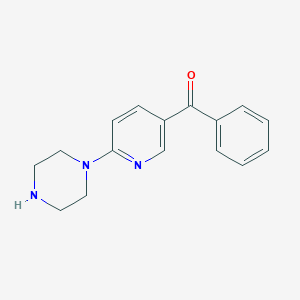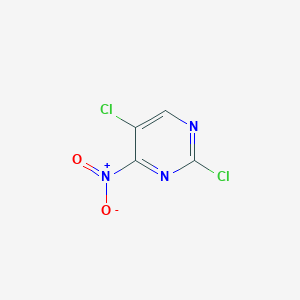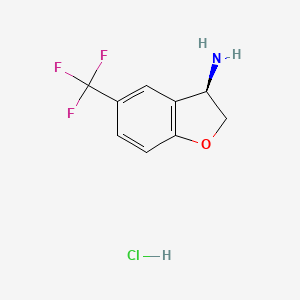
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, copper catalysts, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out in solvents like acetonitrile, dimethylformamide, and dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, oxidized or reduced forms of the compound, and substituted products with different functional groups .
Applications De Recherche Scientifique
®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mécanisme D'action
The mechanism of action of ®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to increased potency and efficacy . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Difluoromethyl ketones: These compounds have two fluorine atoms instead of three and exhibit different chemical properties.
Trifluoromethylated aromatic compounds: These compounds contain the trifluoromethyl group attached to an aromatic ring and are used in pharmaceuticals and agrochemicals.
Uniqueness
®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with a dihydrobenzofuran ring . This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9ClF3NO |
|---|---|
Poids moléculaire |
239.62 g/mol |
Nom IUPAC |
(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m0./s1 |
Clé InChI |
PLSOBXBCONRYIT-FJXQXJEOSA-N |
SMILES isomérique |
C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |
SMILES canonique |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11799641.png)
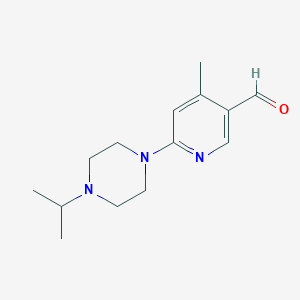
![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)


